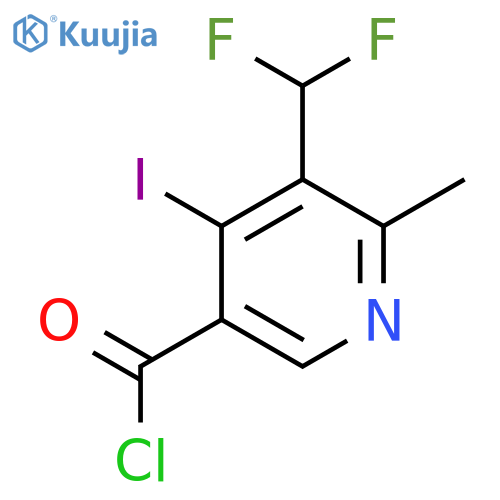

Cas no 1806858-83-2 (3-(Difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chloride)

3-(Difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chloride

-

- インチ: 1S/C8H5ClF2INO/c1-3-5(8(10)11)6(12)4(2-13-3)7(9)14/h2,8H,1H3

- InChIKey: WSBJWVOXBREUMI-UHFFFAOYSA-N

- SMILES: IC1C(C(=O)Cl)=CN=C(C)C=1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 229

- トポロジー分子極性表面積: 30

- XLogP3: 3

3-(Difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029024351-250mg |

3-(Difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chloride |

1806858-83-2 | 95% | 250mg |

$1,058.40 | 2022-03-31 | |

| Alichem | A029024351-1g |

3-(Difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chloride |

1806858-83-2 | 95% | 1g |

$2,981.85 | 2022-03-31 | |

| Alichem | A029024351-500mg |

3-(Difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chloride |

1806858-83-2 | 95% | 500mg |

$1,600.75 | 2022-03-31 |

3-(Difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chloride 関連文献

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

9. Back matter

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

3-(Difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chlorideに関する追加情報

Professional Introduction to 3-(Difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chloride (CAS No. 1806858-83-2)

3-(Difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 1806858-83-2, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of both difluoromethyl and iodo substituents, make it a versatile building block for the development of novel therapeutic agents.

The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This property has been extensively explored in the design of small-molecule inhibitors targeting various enzymatic and receptor-based mechanisms. Recent studies have demonstrated that compounds incorporating the difluoromethyl moiety often exhibit improved pharmacokinetic profiles, which is a critical factor in drug development. For instance, researchers have utilized derivatives of 3-(difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chloride to develop potent inhibitors of kinases and other therapeutic targets.

The iodo substituent at the 4-position of the pyridine ring adds another layer of functionality to this compound, enabling further chemical modifications through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required for achieving high selectivity and efficacy in drug design. The combination of the difluoromethyl and iodo groups makes this compound an invaluable tool for synthetic chemists working on next-generation pharmaceuticals.

In recent years, there has been a surge in research focused on developing novel antiviral and anticancer agents. The structural motifs present in 3-(difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chloride have been leveraged to create molecules with enhanced biological activity. For example, derivatives of this compound have shown promising results in inhibiting viral proteases and kinases, which are essential for viral replication and survival. Additionally, studies have highlighted its potential in developing small-molecule inhibitors that target specific cancer pathways, contributing to the advancement of targeted cancer therapies.

The synthesis of 3-(difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chloride involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the carbonyl chloride functionality at the 5-position further complicates the synthetic route but also enhances the reactivity of the molecule for subsequent derivatization. Advanced synthetic methodologies, including flow chemistry and catalytic processes, have been employed to optimize the production of this compound, ensuring high yields and purity levels necessary for pharmaceutical applications.

The growing interest in heterocyclic compounds has positioned pyridine derivatives as key scaffolds in medicinal chemistry. The unique electronic properties of pyridine rings, combined with various substituents like difluoromethyl and iodo, allow for fine-tuning of physicochemical properties such as lipophilicity and solubility. These properties are critical determinants of drug efficacy and bioavailability. Researchers have capitalized on these characteristics to design molecules with improved pharmacological profiles, addressing unmet medical needs across multiple therapeutic areas.

The role of computational chemistry and molecular modeling has become increasingly prominent in the development of new drugs. These tools have been used to predict the binding interactions between 3-(difluoromethyl)-4-iodo-2-methylpyridine-5-carboxylic acid derivatives and biological targets, aiding in the rational design of more effective therapeutic agents. By integrating experimental data with computational insights, scientists can accelerate the discovery process and reduce the time-to-market for new pharmaceuticals.

In conclusion, 3-(Difluoromethyl)-4-

1806858-83-2 (3-(Difluoromethyl)-4-iodo-2-methylpyridine-5-carbonyl chloride) Related Products

- 41653-72-9(2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-)

- 885267-15-2(3-(3-bromophenyl)cyclobutan-1-one)

- 155862-90-1(N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide)

- 2228084-99-7(methyl 2-amino-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetate)

- 1193375-88-0(N-Alloc-Ser(Bzl)-OH)

- 1310481-62-9(6-Methoxy-2-methylquinoline-4-carbonitrile)

- 2228444-33-3(3,3-difluoro-2-(5-methylpyrazin-2-yl)propan-1-amine)

- 3010-81-9(Tris(4-methoxyphenyl)methanol)

- 444152-89-0(<br>N-(5-Chloro-2-methoxy-phenyl)-2-(3,5-diphenyl-[1,2,4]triazol-1-yl)-acetamid e)

- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)